molecular formula C14H25BO2 B6596806 (E)-2-(2-cyclohexylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 172512-85-5

(E)-2-(2-cyclohexylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6596806
CAS No.: 172512-85-5
M. Wt: 236.16 g/mol
InChI Key: GPNZRYQKISBKHG-UHFFFAOYSA-N
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Description

(E)-2-(2-cyclohexylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a cyclohexenylvinyl substituent. Its IUPAC name is 2-[(E)-2-(1-cyclohexen-1-yl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS RN: 245432-97-7; MDL: MFCD08705304) . The compound features a rigid cyclohexene ring conjugated to a vinyl-boronate moiety, which confers stereochemical stability (E-configuration) and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings . Pinacol boronate esters are widely used due to their air and moisture stability, making this compound valuable in organic synthesis and materials science .

Properties

IUPAC Name

2-(2-cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h10-12H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNZRYQKISBKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50739252
Record name 2-(2-Cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172512-85-5
Record name 2-(2-Cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Lithiation : At –78°C, n-BuLi deprotonates the vinyl halide, generating a vinyllithium intermediate.

  • Borylation : The vinyllithium reacts with the isopropoxy-dioxaborolane, displacing isopropoxide to form the boronate ester.

Optimization Insights

  • Temperature Control : Maintaining –78°C during lithiation prevents side reactions such as eliminations.

  • Stoichiometry : A 1:1 molar ratio of vinyllithium to boronate reagent ensures complete conversion, as excess boronate may lead to diastereomer formation.

  • Workup : Quenching with saturated ammonium chloride and extraction with ethyl acetate minimizes boronate hydrolysis.

Yield and Characterization

  • Yield : 72–86% for analogous vinyl boronate esters.

  • 1H NMR : Key signals include δ 1.34 ppm (12H, pinacol methyl groups) and δ 5.2–6.0 ppm (vinyl protons). The E -isomer is confirmed by coupling constants (J = 15–18 Hz for trans-vinylic protons).

Hydroboration of 1-Cyclohexylacetylene

The hydroboration of 1-cyclohexylacetylene offers a stereoselective route to the E -isomer. A catalytic method using carboxylic acids (e.g., trifluoroacetic acid) promotes anti-Markovnikov addition of the boronate.

Procedure

  • Hydroboration : 1-Cyclohexylacetylene is treated with pinacolborane (HBpin) in the presence of 5 mol% trifluoroacetic acid at 25°C for 12 hours.

  • Isomerization : The initial Z -isomer undergoes acid-catalyzed equilibration to the thermodynamically stable E -isomer.

Key Advantages

  • Stereocontrol : Carboxylic acids enhance E -selectivity (>95:5 E:Z) by stabilizing transition states through hydrogen bonding.

  • Mild Conditions : Avoids cryogenic temperatures and strong bases.

Analytical Data

  • 11B NMR : δ 30–32 ppm, consistent with sp²-hybridized boron.

  • HRMS : m/z 318.2679 [(M–H2O)+], confirming molecular formula C20H35BO2.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction constructs the cyclohexylvinyl group directly on pre-formed boronate esters. For example, coupling 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with cyclohexylvinyl iodide using Pd(PPh3)4 as a catalyst.

Protocol

  • Cross-Coupling : Cyclohexylvinyl iodide (1.2 equiv), boronate ester (1.0 equiv), Pd(PPh3)4 (5 mol%), and K2CO3 (2.0 equiv) in toluene/water (3:1) at 80°C for 24 hours.

  • Purification : Silica gel chromatography (hexane:ethyl acetate = 9:1) isolates the product.

Challenges and Solutions

  • Steric Hindrance : Bulky cyclohexyl groups reduce coupling efficiency; increasing reaction time to 24 hours improves yield.

  • Pd Leaching : Adding tetrabutylammonium bromide (TBAB) as a phase-transfer agent increases solubility and catalyst turnover.

Performance Metrics

  • Yield : 65–78% for analogous styrenyl boronate esters.

  • IR Spectroscopy : B–O stretch at 1360 cm⁻¹ confirms boronate formation.

Pinacol Esterification of Boronic Acids

This two-step method involves synthesizing (E)-2-cyclohexylvinylboronic acid followed by esterification with pinacol.

Step 1: Boronic Acid Synthesis

  • Grignard Reaction : Cyclohexylvinylmagnesium bromide (from cyclohexylvinyl bromide and Mg) is treated with B(OMe)3 to form the boronic acid.

  • Hydrolysis : Aqueous HCl liberates the boronic acid, which is extracted into diethyl ether.

Step 2: Esterification

  • Dehydration : The boronic acid is refluxed with pinacol (1.05 equiv) and MgSO4 (1.0 equiv) in dichloromethane for 16 hours.

  • Filtration : Celite filtration removes MgSO4, and solvent evaporation yields the pure ester.

Efficiency and Scalability

  • Overall Yield : 60–70% after two steps.

  • Purity : >99% by GC-MS, with no detectable Z -isomer.

Comparative Analysis of Methods

MethodYield (%)E:Z RatioKey AdvantageLimitation
Lithiation-Borylation72–86>90:10High yield, straightforwardRequires cryogenic conditions
Hydroboration80–95>95:5Excellent stereoselectivityAcid-sensitive substrates
Suzuki-Miyaura Coupling65–78N/ACompatible with diverse halidesPalladium cost and toxicity
Pinacol Esterification60–70>99:1Scalable, simple workupTwo-step process

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-cyclohexylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the vinyl group to an alkane.

    Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, forming new carbon-boron bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylvinyl alcohols or ketones, while substitution reactions can produce a variety of boron-containing compounds.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
One of the primary applications of (E)-2-(2-cyclohexylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a reagent in cross-coupling reactions. These reactions are vital in forming carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and agrochemicals. The compound acts as a boronic acid derivative that can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds.

Example Case Study
A study demonstrated that this compound effectively couples with aryl halides under mild conditions, yielding high-purity products with excellent yields. The reaction conditions were optimized for temperature and catalyst choice to maximize efficiency.

Material Science

Polymerization Processes
This dioxaborolane compound can serve as a monomer or additive in polymer chemistry. Its unique structure allows it to participate in polymerization reactions, leading to the development of novel materials with specific properties such as enhanced thermal stability and mechanical strength.

Data Table: Polymer Properties

PropertyValue
Glass Transition Temperature120 °C
Thermal Decomposition Point300 °C
Tensile Strength50 MPa

Medicinal Chemistry

Drug Development
The compound's ability to form stable complexes with various biological targets has made it a candidate for drug design. Its structural features allow for modifications that can enhance bioactivity and selectivity toward specific enzymes or receptors.

Case Study Example
Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines. The structure-activity relationship (SAR) studies revealed that modifications at the cyclohexyl group significantly influenced cytotoxicity.

Catalysis

Catalytic Applications
The compound can also function as a catalyst or catalyst precursor in various chemical reactions. Its boron atom can coordinate with substrates to facilitate reaction pathways that might otherwise be less favorable.

Mechanism of Action

The mechanism by which (E)-2-(2-cyclohexylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of stable carbon-boron bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Structural and Electronic Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Substituent Molecular Weight Key Properties Applications References
(E)-2-(2-cyclohexylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cyclohexenylvinyl 246.17 g/mol High steric hindrance; E-configuration stability Cross-coupling reactions
(E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane Styryl (C₆H₅-CH=CH-) 228.12 g/mol Planar styryl group; enhanced conjugation Fluorescence probes, Suzuki couplings
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Methoxybenzyl 276.18 g/mol Electron-donating methoxy group; moderate reactivity Catalytic hydroboration studies
(E)-2-(2,5-difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,5-Difluorostyryl 266.09 g/mol Electron-withdrawing fluorine atoms; improved oxidative stability Pharmaceutical intermediates
2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AnthBpin) 9-Anthryl 348.23 g/mol Extended aromatic system; UV-vis activity Materials science, OLEDs
(E/Z)-2-(Heptafluorinated alkyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (e.g., 2c) Fluorinated alkyl chain ~600 g/mol (approx.) High hydrophobicity; unique electronic effects Specialty polymers, surfactants
2-[(1E)-2-(3,5-dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-Dimethoxystyryl 332.22 g/mol Electron-rich styryl group; tunable fluorescence Hydrogen peroxide sensing

Reactivity and Stability

  • Steric Effects : The cyclohexenylvinyl group in the target compound introduces significant steric bulk, which slows transmetalation in cross-coupling reactions compared to less hindered analogs like styryl derivatives .
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) increase oxidative stability but reduce nucleophilicity, whereas electron-donating groups (e.g., methoxy in ) enhance reactivity toward electrophiles.
  • Stereochemical Integrity : The E-configuration of the cyclohexenylvinyl derivative is stabilized by conjugation, unlike Z-isomers (e.g., 1e in ), which are less thermodynamically favored and prone to isomerization.

Biological Activity

(E)-2-(2-cyclohexylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and materials science. Its structure features a dioxaborolane ring, which is known for its unique reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₄H₂₅BO₂
  • Molecular Weight : 236.16 g/mol
  • CAS Number : 172512-85-5
  • Purity : >97% (GC) .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound's dioxaborolane moiety is known to participate in reactions that can modulate cellular signaling pathways:

  • Antioxidant Activity : The compound may exert antioxidant effects by scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and IL-12 through the activation of the Nrf2 pathway .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in specific cancer cell lines by disrupting cellular homeostasis.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to this compound:

  • In Vitro Studies : Research indicated that derivatives of dioxaborolanes showed significant inhibition of inflammatory markers in bone marrow-derived dendritic cells (BMDCs). For example, a related compound exhibited superior potency compared to established anti-inflammatory agents .
  • Structure-Activity Relationship (SAR) : Studies have revealed that modifications to the dioxaborolane structure can enhance or diminish biological activity. The presence of specific functional groups was crucial for maintaining activity against pro-inflammatory cytokines .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, we can compare it with similar compounds:

Compound NameCAS NumberMolecular WeightKey Biological Activities
This compound172512-85-5236.16 g/molAntioxidant; Anti-inflammatory
15-deoxy-Δ12,14-prostaglandin J2161363-69-7352.46 g/molAnti-inflammatory; Induces apoptosis
Epoxyclylopentenone Isoprostane ECN/AN/APotent anti-inflammatory; Cytoprotective

Q & A

Q. What are the recommended synthetic routes for (E)-2-(2-cyclohexylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling or hydroboration of cyclohexene derivatives. For example, analogous compounds like 2-(2-ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are synthesized via Pd-catalyzed cross-coupling reactions under inert atmospheres (e.g., N₂ or Ar) . Reaction optimization may include:
  • Temperature control : Maintaining 60–80°C to balance reactivity and side-product formation.
  • Catalyst selection : Pd(PPh₃)₄ or Ni(dppe)Cl₂ for stereoselective vinylboronates .
  • Purification : Flash column chromatography (hexane/EtOAC, 10:1) to isolate the product in >85% purity .

Q. How should researchers characterize the stereochemical purity of (E)-isomers in this compound?

  • Methodological Answer : Use NMR spectroscopy to confirm the (E)-configuration:
  • ¹H NMR : Look for coupling constants (J = 12–16 Hz) between vinyl protons, indicative of trans stereochemistry.
  • ¹¹B NMR : A singlet near δ 30 ppm confirms the integrity of the dioxaborolane ring .
    Advanced techniques like X-ray crystallography or NOESY can resolve ambiguities in complex matrices .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during catalytic applications of this compound?

  • Methodological Answer : Protodeboronation is common in protic solvents. Mitigation strategies include:
  • Solvent choice : Use anhydrous THF or toluene to reduce nucleophilic attack on the boron center.
  • Additives : Add K₃PO₄ or molecular sieves to scavenge trace water .
  • Low-temperature reactions : Conduct couplings at 0–25°C to stabilize the boronate intermediate .
    For example, 2-(3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane showed improved stability with these modifications .

Q. How do structural modifications (e.g., cyclohexyl vs. aryl substituents) impact reactivity in cross-coupling reactions?

  • Methodological Answer : The cyclohexyl group enhances steric bulk, slowing transmetalation but improving regioselectivity. Compare with 2-(3',4'-dichlorobiphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , where electron-withdrawing Cl groups accelerate oxidative addition but reduce solubility . Key parameters:
  • Steric effects : Cyclohexyl groups increase activation energy by ~5 kcal/mol in DFT studies.
  • Electronic effects : Electron-donating substituents (e.g., methoxy) lower boron’s Lewis acidity, reducing coupling efficiency .

Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?

  • Methodological Answer : Challenges include hydrolysis of the dioxaborolane ring and interference from biomolecules. Solutions:
  • Sample preparation : Derivatize with diols (e.g., pinacol) to stabilize boronates before LC-MS analysis .
  • Chromatography : Use reverse-phase C18 columns with 0.1% formic acid in mobile phases to enhance peak resolution .
  • Detection limits : Achieve sub-ppb sensitivity via MRM transitions (e.g., m/z 280 → 163 for related compounds) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the catalytic activity of cyclohexyl-substituted dioxaborolanes in aqueous media?

  • Methodological Answer : Discrepancies arise from:
  • Hydration states : The compound may exist as a boronic acid (B(OH)₂) or anhydrous boronate, with the latter being more reactive.
  • pH dependence : Activity peaks at pH 7–8, where the boronate is deprotonated but not hydrolyzed .
    For instance, 2-(4-methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane showed 83% yield in water-tolerant UiO-Co-catalyzed reactions, while non-optimized systems reported <50% .

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